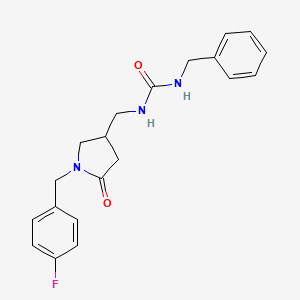

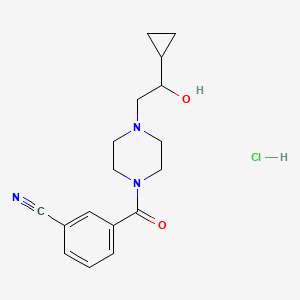

![molecular formula C20H22N4O2S B2431619 Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2319635-12-4](/img/structure/B2431619.png)

Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a chemical compound. It’s part of the benzothiazole family, which has been studied for its anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications

Antitumor Activity

Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone derivatives have shown promise as potential antitumor agents. Researchers have synthesized and evaluated these compounds against different cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cells. Some derivatives exhibit moderate to high activity, making them interesting candidates for further investigation .

Anti-Inflammatory Properties

Certain derivatives of this compound exhibit anti-inflammatory activity. For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine or morpholine moieties, have demonstrated excellent inhibition of cyclooxygenase-2 (COX-2) and even inhibited albumin denaturation. These findings highlight their potential as anti-inflammatory agents .

Antibacterial and Antimicrobial Effects

While specific studies on this compound are limited, related thiazole derivatives have shown antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. Further exploration of its antibacterial potential is warranted .

Drug Development

Imidazole-containing compounds, including those with a benzothiazole core, serve as essential synthons in drug development. Researchers have successfully incorporated 1,3-diazole rings (such as imidazole) into commercially available drugs. Examples include antihistaminic agents (clemizole, astemizole), antiulcer drugs (omeprazole, pantoprazole), and antiprotozoal agents (tinidazole, ornidazole). The versatility of imidazole-based structures makes them valuable in medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The target protein for these compounds is Pantothenate synthetase of Mtb .

Mode of Action

It’s worth noting that similar compounds have shown selective inhibition of mtb over non-tuberculous mycobacteria (ntm) . This suggests that the compound may interact with its target in a way that disrupts the normal functioning of the bacteria, leading to its inhibition.

Biochemical Pathways

Given the target protein pantothenate synthetase, it can be inferred that the compound may interfere with the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme a, which is essential for various metabolic processes in the bacteria .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction , suggesting that these properties have been considered during the design and synthesis of the compound.

Result of Action

Similar compounds have shown significant in vitro antitubercular activity . This suggests that the compound may lead to the inhibition of the growth of Mtb.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the bacteria, and the specific environment within the host organism .

Future Directions

properties

IUPAC Name |

1,3-benzothiazol-6-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-13-14(2)21-11-22-19(13)26-10-15-5-7-24(8-6-15)20(25)16-3-4-17-18(9-16)27-12-23-17/h3-4,9,11-12,15H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNQKVSAYBBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2431537.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2431538.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2431542.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2431544.png)

![N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2431552.png)